7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with an amino group at the 7th position and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding nitro compound or the amination of a suitable precursor. One common method includes the catalytic hydrogenation of 7-nitro-5,6,7,8-tetrahydronaphthalen-2-ol under mild conditions using a palladium catalyst. Another approach involves the reductive amination of 5,6,7,8-tetrahydronaphthalen-2-one with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The amino and hydroxyl groups can participate in various substitution reactions. For example, acylation with acyl chlorides or anhydrides can yield amides and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated tetralin derivatives.
Substitution: Amides and esters.
Scientific Research Applications
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the hydroxyl group.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but the amino group is at a different position.
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the amino group.
Uniqueness: 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and hydroxyl groups on the partially hydrogenated naphthalene ring
Properties
IUPAC Name |
7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449147 | |
Record name | 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41363-00-2 | |
Record name | 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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